Butanethioamide, N-(4-methylphenyl)-3-oxo-
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Overview
Description
Butanethioamide, N-(4-methylphenyl)-3-oxo- is an organic compound with a complex structure that includes a butanethioamide backbone and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioamide, N-(4-methylphenyl)-3-oxo- typically involves the reaction of 4-methylphenylamine with butanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Butanethioamide, N-(4-methylphenyl)-3-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanethioamide, N-(4-methylphenyl)-3-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Butanethioamide, N-(4-methylphenyl)-3-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanethioamide, N-(4-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-methylphenyl)-: This compound has a similar structure but lacks the thioamide group.
4-Methylpropiophenone: Another related compound with a similar phenyl group but different functional groups.
Uniqueness
Butanethioamide, N-(4-methylphenyl)-3-oxo- is unique due to the presence of both the thioamide and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60728-85-0 |
---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C11H13NOS/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
WXUXSVNLIJMYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)CC(=O)C |
Origin of Product |
United States |
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